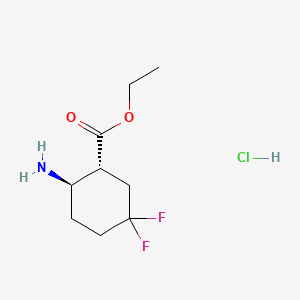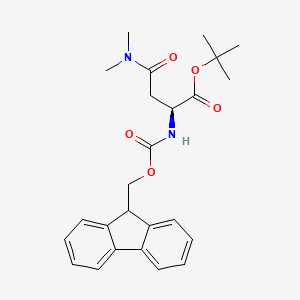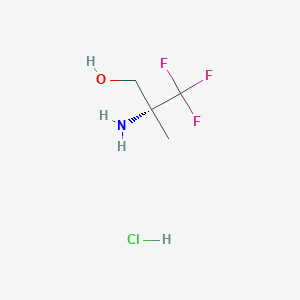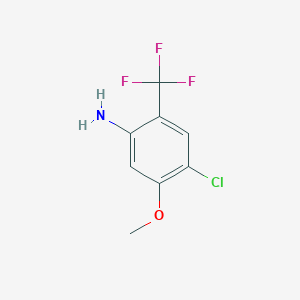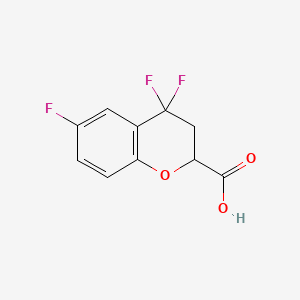
4,4,6-Trifluorochromane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trifluorochromane-2-carboxylic acid is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of three fluorine atoms and a chromane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trifluorochromane-2-carboxylic acid typically involves multi-step organic reactions. One common method is the fluorination of chromane derivatives followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,6-Trifluorochromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydride or organolithium compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trifluorochromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4,4,6-Trifluorochromane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological activities. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-chroman-2-carboxylic acid: A related compound with a single fluorine atom, used as a chiral building block in pharmaceuticals.
Chroman-4-one derivatives: These compounds share the chromane ring structure but differ in their functional groups and biological activities.
Uniqueness: 4,4,6-Trifluorochromane-2-carboxylic acid stands out due to its multiple fluorine atoms, which impart unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance.
Eigenschaften
Molekularformel |
C10H7F3O3 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
4,4,6-trifluoro-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7F3O3/c11-5-1-2-7-6(3-5)10(12,13)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15) |
InChI-Schlüssel |
PDTSNRZGIAWXGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1(F)F)C=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
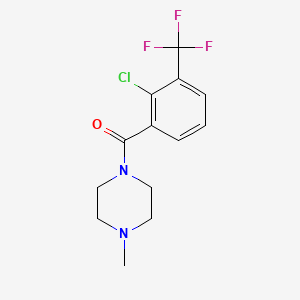
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)

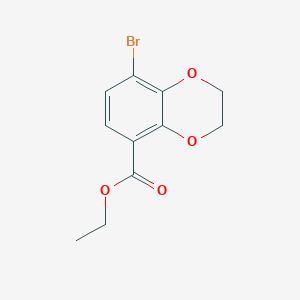
![Rel-(3aR,6S,7aR)-N-(furan-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide hydrochloride](/img/structure/B14027777.png)
